molecular formula C10H12Li3N5O10P2S B13728335 Guanosine 5'-O-(2-Thiodiphosphate), Trilithium Salt

Guanosine 5'-O-(2-Thiodiphosphate), Trilithium Salt

Cat. No.: B13728335
M. Wt: 477.1 g/mol
InChI Key: OXUJLYXQOJUDEY-CYCLDIHTSA-M
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Description

GDP-Beta-S Trilithium Salt: is a chemical compound known for its role in biochemical and molecular biology research. It is a guanosine diphosphate analog where one of the oxygen atoms is replaced by sulfur, making it resistant to hydrolysis by phosphatases. This compound is often used to study G-protein signaling pathways due to its ability to inhibit GTPase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GDP-Beta-S Trilithium Salt involves the thiophosphorylation of guanosine diphosphate. The process typically includes the following steps:

Industrial Production Methods: Industrial production of GDP-Beta-S Trilithium Salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: GDP-Beta-S Trilithium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiophosphoramidates .

Mechanism of Action

GDP-Beta-S Trilithium Salt exerts its effects by inhibiting GTPase activity. The sulfur atom in the thiophosphate group makes it resistant to hydrolysis, allowing it to bind to G-proteins and inhibit their activity. This inhibition affects various signaling pathways, including the activation of phospholipase C by thrombin in human platelets . The compound modulates the activity of G-proteins, which are involved in numerous cellular processes .

Comparison with Similar Compounds

Uniqueness: GDP-Beta-S Trilithium Salt is unique due to its resistance to hydrolysis and its ability to inhibit GTPase activity. This makes it a valuable tool for studying G-protein signaling pathways and enzyme kinetics .

Properties

Molecular Formula

C10H12Li3N5O10P2S

Molecular Weight

477.1 g/mol

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dioxidooxolan-2-yl]methyl dihydroxyphosphinothioyl phosphate

InChI

InChI=1S/C10H13N5O10P2S.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-26(19,20)25-27(21,22)28;;;/h2-3,5-6,9H,1H2,(H,19,20)(H2,21,22,28)(H3,11,13,14,18);;;/q-2;3*+1/p-1/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

OXUJLYXQOJUDEY-CYCLDIHTSA-M

Isomeric SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)O)[O-])[O-])N=C(NC2=O)N

Origin of Product

United States

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